molecular formula C9H10F2 B3238032 1,2-Difluoro-4-propylbenzene CAS No. 1397288-27-5

1,2-Difluoro-4-propylbenzene

Cat. No. B3238032
M. Wt: 156.17 g/mol
InChI Key: BCPIFCJALPVZNI-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-propylbenzene is a chemical compound with the molecular weight of 156.18 . It is a liquid in its physical form . The IUPAC name for this compound is 1,2-difluoro-4-propylbenzene .


Molecular Structure Analysis

The InChI code for 1,2-Difluoro-4-propylbenzene is 1S/C9H10F2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Difluoro-4-propylbenzene are not detailed in the search results, it’s important to note that reactions at the benzylic position are very important for synthesis problems . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

1,2-Difluoro-4-propylbenzene is a liquid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Fluorinated Aromatic Compounds : A study by Morrison et al. (2002) described a one-step synthesis of 1,3-difluoro-2,4-di-n-propylbenzene, a compound structurally related to 1,2-Difluoro-4-propylbenzene, from 1,2-di-n-propylcyclobutene using environmental-friendly precursors. This synthesis method can be relevant for the preparation of structurally similar fluorinated aromatic compounds, including 1,2-Difluoro-4-propylbenzene (Morrison, Rainbolt, & Lewis, 2002).

  • Role in Organometallic Chemistry : Pike, Crimmin, and Chaplin (2017) explored the use of fluorobenzenes, including 1,2-difluorobenzene (closely related to 1,2-Difluoro-4-propylbenzene), as solvents in organometallic chemistry and transition-metal-based catalysis. Their weak coordination to metal centers due to fluorine substituents makes them suitable as non-coordinating solvents or as ligands (Pike, Crimmin, & Chaplin, 2017).

Biodegradation and Environmental Chemistry

  • Biodegradation of Difluorobenzenes : Moreira et al. (2009) focused on the biodegradation of difluorobenzenes, which are used in industrial synthesis of various chemicals. This research highlights the potential for microbial degradation of compounds like 1,2-Difluoro-4-propylbenzene, contributing to environmental remediation strategies (Moreira, Amorim, Carvalho, & Castro, 2009).

Photochemistry and Chemical Reactions

  • Photocatalyzed Fluorination : Bloom, McCann, and Lectka (2014) discussed photocatalyzed oxidation of benzylic compounds leading to benzylic fluorides, a method potentially applicable to 1,2-Difluoro-4-propylbenzene or its derivatives. This approach offers a metal-free and mild method for synthesizing fluorinated compounds (Bloom, McCann, & Lectka, 2014).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 1,2-Difluoro-4-propylbenzene indicates that it may pose certain risks. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Relevant Papers There are several papers related to 1,2-Difluoro-4-propylbenzene. One paper discusses the synthesis and mesomorphic properties of laterally fluorinated alkyl 4-alkylterphenyl-4-yl carbonate liquid crystals . Another paper titled “4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile” discusses the synthesis of a related compound .

properties

IUPAC Name

1,2-difluoro-4-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPIFCJALPVZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4-propylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Villa - 2018 - core.ac.uk
Catalysis represents a key technology for the industrial production of almost 80% of all chemical and pharmaceutical products.[1] Among the different processes, metal-catalyzed …
Number of citations: 2 core.ac.uk
M Villa - 2018 - epub.uni-regensburg.de
The aim of this thesis was the investigation of different approaches towards the development of hydrogenation catalytic systems based on iron as cheap and environmentally friendly …
Number of citations: 2 epub.uni-regensburg.de

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